6α-Hydroxy-Paclitaxel-d5

Übersicht

Beschreibung

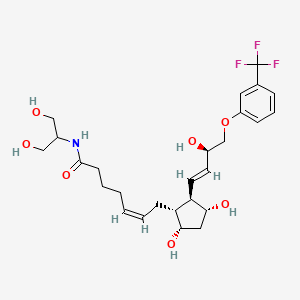

6α-Hydroxy Paclitaxel-d5 is the deuterium labeled 6α-Hydroxy paclitaxel. It is a primary metabolite of Paclitaxel and retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Synthesis Analysis

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma has been developed . This method is applicable to all paclitaxel dosages used in clinical routine and is based on quick protein precipitation .Molecular Structure Analysis

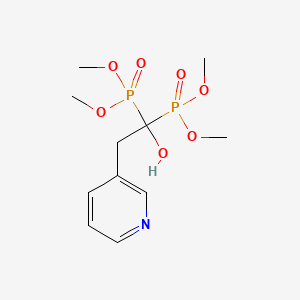

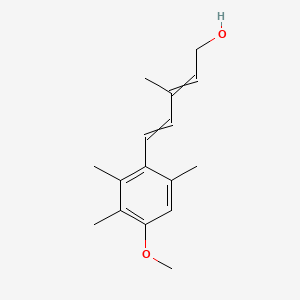

The molecular structure of 6α-Hydroxy Paclitaxel-d5 can be found in various databases such as PubChem . The molecular formula is C47H51NO15 .Chemical Reactions Analysis

A column-switching liquid chromatography/electrospray ionization tandem mass spectrometry method has been developed to determine paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3′-hydroxypaclitaxel, in human plasma .Physical and Chemical Properties Analysis

The physical and chemical properties of 6α-Hydroxy Paclitaxel-d5 can be found in various databases. For instance, it is a crystalline solid with a formula weight of 869.9. It is soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Krebsforschung: Hemmung der Zellproliferation

6α-Hydroxy-Paclitaxel-d5 ist ein Hauptmetabolit von Paclitaxel, einem bekannten Chemotherapeutikum. Es wurde gezeigt, dass es das Wachstum verschiedener Krebszelllinien hemmt, darunter Brust-, Eierstock- und Lungenkrebs. Dies macht es zu einer wertvollen Verbindung, um die Wirksamkeit und die Stoffwechselwege von Paclitaxel in der Krebsbehandlung zu untersuchen .

Stoffwechselstudien: Deuterium-Markierung

Die Deuterium-Markierung von this compound ermöglicht detaillierte Stoffwechselstudien. Forscher können das metabolische Schicksal von Paclitaxel im menschlichen Körper verfolgen und verstehen, wie es verarbeitet wird und wie seine Metaboliten zu seiner Antikrebswirkung beitragen .

Pharmakokinetik: Medikamentenüberwachung

This compound dient als interner Standard zur Quantifizierung von Paclitaxel und seinen Metaboliten in biologischen Proben. Dies ist entscheidend für pharmakokinetische Studien, die die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) des Medikaments untersuchen .

Toxikologie: Sicherheit und Wirksamkeit

In der toxikologischen Forschung hilft this compound bei der Bewertung des Sicherheitsprofils von Paclitaxel. Es hilft bei der Bestimmung der toxischen Konzentrationen und möglichen Nebenwirkungen des Medikaments und stellt die Sicherheit und Wirksamkeit von Paclitaxel-basierten Behandlungen sicher .

Umweltbelastung: Abfallmanagement

Forschungen haben this compound verwendet, um die Umweltbelastung durch zytostatische Medikamente und ihre Metaboliten in Krankenhaus- und kommunalen Abwässern zu untersuchen. Diese Forschung ist entscheidend für die Entwicklung von Strategien zur Bewirtschaftung pharmazeutischer Abfälle und zur Minderung ihrer Auswirkungen auf die Umwelt .

Biochemische Assays: Enzymaktivität

Diese Verbindung wird in biochemischen Assays verwendet, um die Aktivität von Enzymen wie Cytochrom-P450s, insbesondere CYP2C8, zu untersuchen, das für den Metabolismus von Paclitaxel zu 6α-Hydroxy-Paclitaxel verantwortlich ist .

Immunmodulatorische Wirkungen: Entzündungsstudien

Neben seinen Antikrebs-Eigenschaften hat this compound entzündungshemmende und immunmodulatorische Wirkungen gezeigt. Dies eröffnet Wege für die Forschung zu seiner möglichen Verwendung bei der Behandlung von Entzündungskrankheiten und der Modulation von Immunreaktionen .

Analytische Chemie: Methodenentwicklung

Die Verbindung ist auch entscheidend bei der Entwicklung analytischer Methoden wie der Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (HPLC-MS/MS) zum Nachweis und zur Quantifizierung von Paclitaxel und seinen Metaboliten in Plasma und anderen biologischen Proben .

Wirkmechanismus

Target of Action

6α-Hydroxy Paclitaxel-d5 is a deuterium-labeled metabolite of Paclitaxel . The primary target of this compound is the microtubule component of the cell’s cytoskeleton . Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

6α-Hydroxy Paclitaxel-d5, like its parent compound Paclitaxel, interferes with the normal function of microtubule growth . While some drugs cause the depolymerization of microtubules, 6α-Hydroxy Paclitaxel-d5 hyper-stabilizes their structure . This stabilization prevents the microtubules from disassembling, which is a critical process during cell division .

Biochemical Pathways

The action of 6α-Hydroxy Paclitaxel-d5 affects several biochemical pathways. Primarily, it interferes with the normal cell cycle, causing cells to arrest in the G2/M phase . This arrest prevents cells from dividing, leading to cell death . Additionally, 6α-Hydroxy Paclitaxel-d5 has been shown to have a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Pharmacokinetics

The pharmacokinetics of 6α-Hydroxy Paclitaxel-d5 involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver via the cytochrome P450 system, specifically CYP2C8 and CYP3A4, forming various metabolites . The primary route of excretion is through the feces, with a smaller amount excreted in the urine .

Result of Action

The molecular and cellular effects of 6α-Hydroxy Paclitaxel-d5’s action are primarily seen in its ability to inhibit cell division and induce cell death . This makes it effective against various cancer cell lines, including breast, ovarian, and lung cancer . Additionally, it has anti-inflammatory and immunomodulatory effects .

Action Environment

The action, efficacy, and stability of 6α-Hydroxy Paclitaxel-d5 can be influenced by various environmental factors. These include the presence of other drugs, the patient’s health status, and genetic factors that can affect drug metabolism. For instance, variations in the genes for the cytochrome P450 enzymes can affect how quickly the drug is metabolized and cleared from the body

Safety and Hazards

Zukünftige Richtungen

The development of a new, sensitive, and specific HPLC–MS/MS method for the quantification of paclitaxel and its main metabolite, 6α-hydroxy-paclitaxel, in patients’ plasma, is a significant advancement . This method could be applied to all paclitaxel dosages used in clinical routine, potentially improving the overall benefit-risk ratio of paclitaxel treatment .

Biochemische Analyse

Biochemical Properties

6α-Hydroxy Paclitaxel-d5 plays a significant role in biochemical reactions, particularly in the inhibition of organic anion-transporting polypeptides (OATP). It retains a time-dependent effect on OATP1B1 with similar inhibition potency to Paclitaxel, but it does not show time-dependent inhibition of OATP1B3 . This compound interacts with enzymes such as cytochrome P450 (CYP) isoform CYP2C8, which is responsible for its formation from Paclitaxel . The interaction with these enzymes and transporters is crucial for its role in cancer research.

Cellular Effects

6α-Hydroxy Paclitaxel-d5 has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer . It also exhibits anti-inflammatory and immunomodulatory effects . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of proteins involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

The mechanism of action of 6α-Hydroxy Paclitaxel-d5 involves its binding interactions with biomolecules and enzyme inhibition. It binds to microtubules, stabilizing them and preventing their depolymerization, which is essential for its anticancer activity . This stabilization disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with CYP2C8 results in its formation from Paclitaxel, highlighting its role in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6α-Hydroxy Paclitaxel-d5 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it retains its inhibitory effects on cancer cell growth over extended periods

Dosage Effects in Animal Models

The effects of 6α-Hydroxy Paclitaxel-d5 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cancer cell growth without significant toxicity At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues

Metabolic Pathways

6α-Hydroxy Paclitaxel-d5 is involved in metabolic pathways mediated by cytochrome P450 enzymes, particularly CYP2C8 . This enzyme catalyzes the hydroxylation of Paclitaxel to form 6α-Hydroxy Paclitaxel-d5. The compound’s interaction with these enzymes affects metabolic flux and metabolite levels, which are crucial for its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 6α-Hydroxy Paclitaxel-d5 within cells and tissues involve interactions with transporters such as OATP1B1 . These transporters facilitate the compound’s uptake and distribution to target sites, influencing its localization and accumulation. The compound’s distribution is essential for its therapeutic efficacy and potential side effects.

Subcellular Localization

6α-Hydroxy Paclitaxel-d5 is localized within specific subcellular compartments, including the cytoplasm and microtubules . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. The compound’s localization to microtubules is particularly important for its role in disrupting cell division and inducing apoptosis.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of 6α-Hydroxy Paclitaxel-d5 involves the derivatization of Paclitaxel with deuterium-labeled reagents to introduce five deuterium atoms into the molecule. The hydroxylation at the 6α-position is achieved through a selective oxidation reaction.", "Starting Materials": [ "Paclitaxel", "Deuterium oxide (D2O)", "Deuterium gas (D2)", "Sodium borodeuteride (NaBD4)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Acetone (CH3COCH3)" ], "Reaction": [ "Paclitaxel is dissolved in D2O and NaBD4 is added to reduce the C=O bond of the lactam carbonyl group to a C-OH bond. This introduces three deuterium atoms into the molecule.", "The reaction mixture is then treated with excess D2 gas under pressure to exchange the remaining hydrogen atoms with deuterium. This introduces two more deuterium atoms into the molecule.", "The resulting deuterium-labeled Paclitaxel is then oxidized with H2O2 in the presence of acetic acid to selectively hydroxylate the 6α-position. This introduces a hydroxyl group at the 6α-position and completes the synthesis of 6α-Hydroxy Paclitaxel-d5.", "The product is purified by chromatography using a solvent system of acetone and water." ] } | |

CAS-Nummer |

1315376-90-9 |

Molekularformel |

C47H51NO15 |

Molekulargewicht |

874.9 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-1,8,9-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D |

InChI-Schlüssel |

NDCWHEDPSFRTDA-NZSUPHSRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H]([C@@H]([C@@H]6[C@]5(CO6)OC(=O)C)O)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] |

SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Kanonische SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Synonyme |

6α-Hydroxy Taxol-d5; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.